molecular formula C12H18O3 B11942418 6-Heptenoic acid, 3-oxo-2-(2-propenyl)-, ethyl ester CAS No. 193742-19-7

6-Heptenoic acid, 3-oxo-2-(2-propenyl)-, ethyl ester

Katalognummer: B11942418
CAS-Nummer: 193742-19-7
Molekulargewicht: 210.27 g/mol
InChI-Schlüssel: ZWFSTLNQRMSFCE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Heptenoic acid, 3-oxo-2-(2-propenyl)-, ethyl ester is an organic compound with the molecular formula C11H16O3 This compound is characterized by the presence of a heptenoic acid backbone with an oxo group at the third position and a propenyl group at the second position The ethyl ester functional group is attached to the carboxylic acid, making it an ester derivative

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Heptenoic acid, 3-oxo-2-(2-propenyl)-, ethyl ester typically involves the esterification of 6-Heptenoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form. The reaction can be represented as follows:

6-Heptenoic acid+EthanolH2SO46-Heptenoic acid, 3-oxo-2-(2-propenyl)-, ethyl ester+Water\text{6-Heptenoic acid} + \text{Ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} 6-Heptenoic acid+EthanolH2​SO4​​6-Heptenoic acid, 3-oxo-2-(2-propenyl)-, ethyl ester+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts such as ion-exchange resins can also be employed to facilitate the esterification process. The reaction conditions are optimized to achieve high purity and yield of the desired ester.

Analyse Chemischer Reaktionen

Types of Reactions

6-Heptenoic acid, 3-oxo-2-(2-propenyl)-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The propenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as halides (e.g., NaCl, NaBr) or amines (e.g., NH3) can be used under appropriate conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted derivatives with new functional groups.

Wissenschaftliche Forschungsanwendungen

6-Heptenoic acid, 3-oxo-2-(2-propenyl)-, ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 6-Heptenoic acid, 3-oxo-2-(2-propenyl)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of active metabolites. These metabolites can interact with cellular receptors or enzymes, modulating their activity and resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 6-Heptenoic acid, 2-bromo-6-methyl-3-oxo-2-(2-propenyl)-, methyl ester
  • 6-Heptenoic acid, 3-oxo-2-(2-propenyl)-, methyl ester

Comparison

6-Heptenoic acid, 3-oxo-2-(2-propenyl)-, ethyl ester is unique due to its specific ester functional group and the presence of both an oxo and propenyl group. Compared to similar compounds, it may exhibit different reactivity and biological activity due to these structural differences. The ethyl ester group can influence the compound’s solubility, stability, and interaction with biological systems, making it distinct from its methyl ester counterparts.

Eigenschaften

CAS-Nummer

193742-19-7

Molekularformel

C12H18O3

Molekulargewicht

210.27 g/mol

IUPAC-Name

ethyl 3-oxo-2-prop-2-enylhept-6-enoate

InChI

InChI=1S/C12H18O3/c1-4-7-9-11(13)10(8-5-2)12(14)15-6-3/h4-5,10H,1-2,6-9H2,3H3

InChI-Schlüssel

ZWFSTLNQRMSFCE-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C(CC=C)C(=O)CCC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.